7-Methylimidazo[5,1-b]thiazole
Description
Structure
3D Structure
Properties
CAS No. |
165666-89-7 |
|---|---|
Molecular Formula |
C6H6N2S |
Molecular Weight |
138.19 g/mol |
IUPAC Name |
7-methylimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C6H6N2S/c1-5-6-8(4-7-5)2-3-9-6/h2-4H,1H3 |
InChI Key |
FTOWEVFXEVKPOK-UHFFFAOYSA-N |
SMILES |
CC1=C2N(C=CS2)C=N1 |
Canonical SMILES |
CC1=C2N(C=CS2)C=N1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Imidazo 5,1 B Thiazole Derivatives
Approaches to the Synthesis of the Imidazo[5,1-b]thiazole (B6145799) Core Structure
The construction of the fused imidazo[5,1-b]thiazole ring system can be achieved through several strategic approaches, ranging from classical cyclization reactions to modern catalytic methods.
A prevalent and traditional method for synthesizing the imidazo[2,1-b]thiazole (B1210989) core, an isomer of imidazo[5,1-b]thiazole, involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. bohrium.com This reaction is a variation of the Hantzsch thiazole (B1198619) synthesis and proceeds via initial N-alkylation of the endocyclic nitrogen of the 2-aminothiazole, followed by an intramolecular cyclization and dehydration to form the aromatic fused-ring system. The reaction conditions can be varied, using solvents like ethanol, 1,4-dioxane, or butanone, often under reflux. bohrium.com Subsequent treatment with a base such as sodium bicarbonate or ammonium (B1175870) hydroxide (B78521) facilitates the final cyclization step. bohrium.com
For the specific imidazo[5,1-b]thiazole skeleton, a convenient synthesis has been proposed for 5-trifluoromethylimidazo[5,1-b]thiazole starting from (4-methylthiazol-2-yl)methanamine hydrochloride and using trifluoroacetic acid anhydride. bohrium.com Another approach utilizes derivatives of thiazolyl-2-acetic acids as substrates for the construction of the imidazo[5,1-b]thiazole skeleton. bohrium.com
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. bohrium.comnih.gov These strategies are valued for their atom economy, reduced waste, and ability to rapidly generate molecular complexity. mdpi.com
A notable MCR for the synthesis of functionalized imidazo[2,1-b]thiazoles is the copper-catalyzed A3-coupling (Aldehyde-Alkyne-Amine). This method involves a one-pot reaction between 2-aminothiazoles, various benzaldehydes, and terminal alkynes under copper(I,II) catalysis. acs.org The protocol is straightforward and affords a variety of aryl-substituted imidazo[2,1-b]thiazoles and related fused systems in moderate to excellent yields (33–93%). acs.org The process has also been adapted to continuous-flow reactors, which can increase product yields to quantitative levels. acs.org Furthermore, MCRs have been employed to synthesize fused heterocyclic conjugated polymers that contain imidazo[2,1-b]thiazole units in their main chain. rsc.org
Table 1: Examples of Multi-Component Reaction for Imidazo[2,1-b]thiazole Synthesis
| Reactant A | Reactant B | Reactant C | Catalyst | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Aminothiazole | Benzaldehyde | Phenylacetylene | Cu(I,II) | Aryl-substituted imidazo[2,1-b]thiazole | 33-93 | acs.org |
| [6,6′-bibenzothiazole]-2,2′-diamine | 1,4-Phthalaldehyde | 1-Ethynyl-4-hexylbenzene | Not specified | Fused heterocyclic conjugated polymer | up to 54.3 | rsc.org |
Palladium-catalyzed C-H bond activation has emerged as a powerful and atom-economical tool for synthesizing complex molecules, including fused heterocycles. cnr.itbenthamdirect.comnih.gov This approach avoids the need for pre-functionalized starting materials, such as organohalides or triflates, thereby shortening reaction sequences and reducing waste. mdpi.comcnr.it The strategy relies on the direct and selective cleavage of a C-H bond by a palladium catalyst, followed by the formation of new carbon-carbon or carbon-heteroatom bonds. cnr.it
In the context of fused heterocycle synthesis, intramolecular C-H activation is particularly valuable. nih.gov The process can be categorized into two main types: C-H/C-X cross-coupling (Type I) and C-H/C-H cross-coupling (Type II). nih.gov These reactions can proceed through various mechanisms, including electrophilic palladation or concerted metallation/deprotonation, often directed by a coordinating heteroatom within the substrate. cnr.itnih.gov For instance, a convenient approach to imidazo[1,2-c]thiazoles has been achieved through a palladium-catalyzed bicyclization of isonitriles with thioamides. bohrium.com This highlights the potential of Pd-catalyzed C-H activation to construct diverse imidazothiazole isomers and other fused heterocyclic systems efficiently. cnr.itnih.gov
Functionalization and Derivatization Reactions of the Imidazo[5,1-b]thiazole Nucleus
Once the core imidazo[5,1-b]thiazole structure is formed, its chemical properties can be fine-tuned through various functionalization and derivatization reactions. These modifications are key to developing compounds for specific applications.
The ability to introduce substituents at specific positions (regioselectivity) on the imidazo[5,1-b]thiazole nucleus is critical for structure-activity relationship studies. Several methods have been developed for the selective functionalization of this scaffold and its isomers.
One common reaction is the Vilsmeier-Haack formylation, which introduces a formyl group (-CHO) onto the ring system. For example, a carbaldehyde group was successfully introduced at position 6 of a 5-(4-bromophenyl)imidazo[2,1-b]thiazole derivative using a reagent formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemmethod.comresearchgate.net
More advanced C-H functionalization techniques have enabled the direct introduction of various groups with high regioselectivity. Phenyliodine(III) bis(trifluoroacetate) (PIFA) has been used as a mediator for the regioselective C-H chalcogenylation of benzo[d]imidazo[5,1-b]thiazoles, allowing for the efficient introduction of disulfides and diselenides. researchgate.netrsc.orgrsc.org Similarly, a method for the catalytic oxidative trifluoromethylation of imidazo[2,1-b]thiazole has been developed using the Langlois reagent at room temperature, providing regioselective access to trifluoromethylated products. acs.org A metal-free, mechanochemical approach has also been reported for the C5-sulfenylation of imidazo[2,1-b]thiazoles using PIFA, offering an environmentally friendly alternative. nih.gov
Table 2: Examples of Regioselective Functionalization of Imidazoheterocycles
| Heterocycle Core | Reagent(s) | Functional Group Introduced | Position | Conditions | Reference |
|---|---|---|---|---|---|
| Imidazo[2,1-b]thiazole | DMF, POCl₃ | Formyl (-CHO) | 6 | Vilsmeier-Haack | chemmethod.comresearchgate.net |
| Imidazo[2,1-b]thiazole | Langlois reagent, Air | Trifluoromethyl (-CF₃) | Not specified | Catalytic oxidation | acs.org |
| Benzo[d]imidazo[5,1-b]thiazole | Disulfides/Diselenides, PIFA | Thio/Selenoether | Not specified | PIFA-induced C-H Chalcogenylation | researchgate.netrsc.org |
Creating hybrid molecules by linking the imidazo[5,1-b]thiazole scaffold to other pharmacophores is a widely used strategy to develop new agents with enhanced or novel biological activities. bohrium.com
A prominent example is the synthesis of imidazo[2,1-b]thiazole-chalcone conjugates. nih.gov These are typically prepared via a Claisen-Schmidt condensation and have shown potential as microtubule-destabilizing agents. nih.govrsc.org Another important class of hybrids are imidazo[2,1-b]thiazole-triazole conjugates, often synthesized using the Huisgen 1,3-dipolar cycloaddition, a "click chemistry" approach. nih.govjohnshopkins.edu
Furthermore, the imidazo[2,1-b]thiazole nucleus has been incorporated into more complex structures, such as spirothiazolidinones. bohrium.com For instance, novel acyl-hydrazone and spirothiazolidinone derivatives of imidazo[2,1-b]thiazole have been synthesized and evaluated for various biological activities. bohrium.com Similarly, carbohydrazide (B1668358) derivatives of 6-methylimidazo[2,1-b]thiazole (B1607133) have been condensed with isatin (B1672199) derivatives to create N'-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides. mdpi.comnih.gov These examples underscore the versatility of the imidazo[2,1-b]thiazole scaffold in constructing diverse and complex molecular architectures. researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 7-Methylimidazo[5,1-b]thiazole |
| Imidazo[5,1-b]thiazole |
| Imidazo[2,1-b]thiazole |
| 2-Aminothiazole |
| 5-Trifluoromethylimidazo[5,1-b]thiazole |
| (4-Methylthiazol-2-yl)methanamine hydrochloride |
| Trifluoroacetic acid anhydride |
| Thiazolyl-2-acetic acid |
| Benzaldehyde |
| Phenylacetylene |
| [6,6′-bibenzothiazole]-2,2′-diamine |
| 1,4-Phthalaldehyde |
| 1-Ethynyl-4-hexylbenzene |
| Aminotriazole |
| Isocyanide |
| Imidazo[1,2-c]thiazole |
| Thioamide |
| 5-(4-Bromophenyl)imidazo[2,1-b]thiazole |
| N,N-Dimethylformamide (DMF) |
| Phosphorus oxychloride (POCl₃) |
| Phenyliodine(III) bis(trifluoroacetate) (PIFA) |
| Benzo[d]imidazo[5,1-b]thiazole |
| Langlois reagent |
| Aryl methyl sulfide |
| Chalcone |
| Triazole |
| Spirothiazolidinone |
| Acyl-hydrazone |
| 6-Methylimidazo[2,1-b]thiazole |
| Isatin |
| N'-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide |
Application of Green Chemistry Principles in Imidazo[5,1-b]thiazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including the imidazo[5,1-b]thiazole scaffold, to develop more environmentally benign and sustainable processes. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. Key strategies employed in the synthesis of imidazo[5,1-b]thiazole derivatives include the use of alternative energy sources like microwave irradiation, the application of reusable catalysts, the implementation of multicomponent reactions, and the use of greener solvents.
One notable green approach involves microwave-assisted synthesis, which often leads to significantly reduced reaction times, lower energy consumption, and improved product yields compared to conventional heating methods. For instance, a solvent-free, microwave-assisted multicomponent reaction has been developed for the synthesis of substituted imidazo[2,1-b]thiazole-2-carbohydrazide derivatives. This method avoids the use of volatile organic solvents and catalysts, aligning with the core tenets of green chemistry. Another example is the catalyst-free, microwave-assisted synthesis of benzo[d]imidazo[2,1-b]thiazoles in green media, which provides rapid access to these compounds in excellent yields without the need for column chromatography for purification. rsc.org
Multicomponent reactions (MCRs) are inherently green as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and improving atom economy. The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based MCR, has been successfully applied to the one-pot synthesis of imidazo[2,1-b]thiazoles, offering a greener alternative to traditional stepwise syntheses that often require harsh conditions and generate significant waste. mdpi.com
The choice of solvent is also a critical factor in green chemistry. The development of synthetic routes in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), or under solvent-free conditions, is a significant advancement. A microwave-assisted green synthesis of imidazo[2,1-b]thiazole derivatives has been reported using PEG-400 as a recyclable solvent and catalyst. researchgate.net This method not only avoids the use of hazardous organic solvents but also allows for the easy recovery and reuse of the reaction medium. researchgate.net
These examples highlight the successful application of green chemistry principles in the synthesis of imidazo[5,1-b]thiazole and its derivatives, paving the way for more sustainable and environmentally responsible production of these important heterocyclic compounds. The continued development of such green synthetic methodologies is essential for the future of medicinal and materials chemistry.
Interactive Data Tables
Table 1: Green Synthetic Approaches to Imidazo[5,1-b]thiazole Derivatives
| Product | Reactants | Catalyst/Solvent | Method | Reaction Time | Yield (%) | Reference |
| Substituted imidazo[2,1-b]thiazole-2-carbohydrazide derivatives | 2-amino-4-methylthiazole, ethyl acetoacetate, hydrazine (B178648) hydrate | Solvent-free | Microwave | 5-10 min | 85-92 | |
| Imidazo[2,1-b]thiazol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazole derivatives | Various aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | HPA-Montmorillonite-KSF | Conventional | 4-6 h | 80-92 | cbijournal.com |
| Benzo[d]imidazo[2,1-b]thiazoles | 2-aminobenzothiazole, phenacyl bromides | Water | Microwave | 12-15 min | 90-96 | rsc.org |
| Imidazo[2,1-b]thiazole derivatives | 1-(2-amino-4-methylthiazol-5-yl)ethanone, phenacyl bromides | PEG-400 | Microwave | 6 min | 96 | researchgate.net |
| 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one | 3-formylchromone, 2-aminothiazole, tert-butyl isocyanide | Toluene | Conventional | 12 h | 85 | mdpi.com |
Advanced Characterization and Computational Analysis of Imidazo 5,1 B Thiazole Compounds
Spectroscopic Techniques for Structural Elucidation of Imidazo[5,1-b]thiazole (B6145799) Derivatives
The synthesis of derivatives of imidazo[5,1-b]thiazole results in products that require thorough characterization to confirm their molecular structure and purity. ontosight.ai This is accomplished through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. ontosight.ainih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of imidazo[5,1-b]thiazole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectra of various imidazo[5,1-b]thiazole derivatives, characteristic signals confirm the presence of the core structure and its substituents. For instance, the protons of the imidazo[2,1-b]thiazole (B1210989) ring system often appear as distinct singlets or multiplets in the aromatic region of the spectrum. nih.govacs.org The chemical shifts (δ) of these protons are influenced by the electronic effects of neighboring functional groups. For example, in a series of N'-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides, the methyl group on the imidazo[2,1-b]thiazole ring consistently appears as a singlet at approximately 2.62-2.73 ppm. nih.gov
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the imidazo[5,1-b]thiazole ring system are characteristic and aid in confirming the structure. For example, in a series of imidazo[2,1-b]thiazole derivatives, the carbon atoms of the thiazole (B1198619) and imidazole (B134444) rings resonate at specific chemical shifts, which are in good agreement with the assigned structures. oup.com
Interactive Table: ¹H and ¹³C NMR Data for Selected Imidazo[5,1-b]thiazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| N′-(5-Fluoro-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide | 2.65 (s, 3H, -CH₃), 6.93 (q, J = 4.0 Hz, 1H, Ar-H), 7.15–7.19 (m, 1H, Ar-H), 7.33 (dd, J = 8.1 Hz, 1H, Ar-H), 7.42 (d, J = 4.1 Hz, 1H, Ar-H), 8.22 (d, J = 4.0 Hz, 1H, Ar-H), 11.14 (s, 1H, >N-H), 13.28 (s, 1H, >N-H) | 16.89 (-CH₃), 40.73, 108.34, 112.85, 115.54 (2C), 117.59, 118.29, 121.75 (2C), 139.05, 149.06, 152.81, 157.01 (>C=O), 163.29 (>C=O) | nih.gov |
| N′-(5-Bromo-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide | 2.62 (s, 3H, -CH₃), 6.85 (s, 1H, Ar-H), 7.42–7.46 (m, 2H, Ar-Hs), 7.56 (s, 1H, Ar-H), 8.20 (s, 1H, Ar-H), 11.33 (s, 1H, >N-H), 13.20 (s, 1H, >N-H) | 13.36 (-CH₃), 112.07 (2C), 115.59, 115.76 (2C), 118.58, 118.98, 1120.82, 136.62, 137.29, 144.84, 154.29, 156.98 (C=O), 158.87 (C=O) | nih.gov |
| N′-(1-Butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide | 0.92 (t, J = 7.2 Hz, 3H, -CH₃), 1.35–1.39 (m, 2H, >CH₂), 1.60–1.66 (m, 2H, >CH₂), 2.73 (s, 3H, -CH₃), 3.79 (t, J = 7.3 Hz, 2H, >CH₂), 7.17–7.24 (m, 2H, Ar-Hs), 7.45–7.49 (m, 2H, Ar-Hs), 7.64 (d, J= 7.2 Hz, 1H, Ar-H), 8.34 (s, 1H, Ar-H) | 14.02 (-CH₃), 16.97 (-CH₃), 20.04 (>CH₂), 29.64 (>CH₂), 39.24 (>CH₂), 40.77, 42.23, 110.65, 115.48, 117.63, 120.02, 121.06, 121.76, 123.66, 132.02, 136.63, 143.38, 148.91, 161.32 (>C=O) | nih.gov |
| N′-(5-Romo-1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide | 0.86 (t, J = 7.1 Hz, 3H, -CH₃), 1.27–1.33 (m, 2H, >CH₂), 1.53–1.57 (m, 2H, >CH₂), 2.66 (s, 3H, -CH₃), 3.71 (t, J = 7.5 Hz, 2H, >CH₂), 7.16 (s, 1H, Ar-H), 7.44 (d, J = 5.0 Hz, 1H, Ar-H), 7.58 (s, J = 9.5 Hz, 1H, Ar-H), 7.63 (s, 1H, Ar-H), 8.22 (s, 1H, Ar-H), 13.14 (s, 1H, >N-H) | 14.00 (-CH₃), 16.99 (-CH₃), 20.00 (>CH₂), 29.56 (>CH₂), 40.52 (>CH₂), 40.69, 40.76, 112.72, 115.48, 115.61, 117.55, 121.78, 123.30, 134.13, 142.42, 149.18, 152.90, 156.93, 160.97 (>C=O) | nih.gov |
Advanced Mass Spectrometry (MS) Techniques (ESI and HRMS) for Molecular Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for the analysis of polar, thermally labile molecules such as imidazo[5,1-b]thiazole derivatives. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.govrsc.orgnih.gov
The mass spectra of imidazo[5,1-b]thiazole derivatives typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. rsc.orgnih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. HRMS data is often used to confirm the molecular formula of a newly synthesized compound by comparing the experimentally determined mass to the calculated mass. nih.govrsc.org
Interactive Table: Mass Spectrometry Data for Selected Imidazo[5,1-b]thiazole Derivatives
| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |
| 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3(2H)-one | ESI | C₁₅H₁₅N₂O [M+H]⁺: 239.11789 | 239.11766 | rsc.org |
| 2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyridin-3(2H)-one | ESI | C₁₃H₁₀N₂Br [M+H]⁺: 273.00274 | 287.00124 | rsc.org |
| 7-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3(2H)-one | ESI | C₁₅H₁₅N₂ [M+H]⁺: 223.12352 | 223.12231 | rsc.org |
| 2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3(2H)-one | ESI | C₁₄H₁₂N₂F [M+H]⁺: 227.09845 | 227.09718 | rsc.org |
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule. rsc.orgnih.gov The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific functional groups.
In the IR spectra of imidazo[5,1-b]thiazole derivatives, characteristic absorption bands can be observed for various functional groups. For example, the C=O stretching vibration of a carbonyl group typically appears in the region of 1670-1720 cm⁻¹. nih.govjrespharm.com The N-H stretching vibration of an amine or amide group can be seen in the range of 3100-3500 cm⁻¹. nih.govconnectjournals.com The C-H stretching vibrations of aromatic and aliphatic groups are also readily identifiable. nih.gov
Interactive Table: IR Spectroscopy Data for Selected Imidazo[5,1-b]thiazole Derivatives
| Compound | Key IR Absorptions (cm⁻¹) | Functional Groups | Reference |
| N′-(5-Fluoro-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide | 1710 (>C=O), 3294 (>N-H), 3420 (>N-H) | Carbonyl, N-H | nih.gov |
| N′-(5-Bromo-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide | 1705 (>C=O), 3116 (>N-H), 3383 (>N-H) | Carbonyl, N-H | nih.gov |
| N′-(1-Butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide | 1670 (>C=O), 3240 (>N-H) | Carbonyl, N-H | nih.gov |
| N′-(5-Romo-1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide | 1693 (>C=O), 3228 (>N-H) | Carbonyl, N-H | nih.gov |
Single Crystal X-ray Diffraction Crystallography for Absolute Stereochemistry and Conformation
Single crystal X-ray diffraction is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. uol.de This method allows for the unambiguous determination of the absolute stereochemistry and conformation of a molecule. nih.gov For imidazo[5,1-b]thiazole derivatives, this technique has been used to confirm the chemical structure and provide insights into the spatial arrangement of the molecule. nih.govbohrium.com The analysis of the crystal structure can reveal important information about intermolecular interactions, such as hydrogen bonding, which can influence the physical properties and biological activity of the compound. bohrium.com
Theoretical and Computational Chemistry Applied to Imidazo[5,1-b]thiazole Systems
In conjunction with experimental techniques, theoretical and computational chemistry methods play a crucial role in understanding the properties and reactivity of imidazo[5,1-b]thiazole systems. nih.govresearchgate.net
Quantum Chemical Calculations, including Frontier Molecular Orbital (FMO) Theory and Global Reactivity Descriptors
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. nih.govsci-hub.box These calculations can provide valuable insights into the reactivity and stability of imidazo[5,1-b]thiazole derivatives. nih.gov
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of the HOMO and LUMO, as well as the energy gap between them (HOMO-LUMO gap), are important indicators of a molecule's reactivity. mdpi.comresearchgate.net A small HOMO-LUMO gap generally suggests high reactivity. researchgate.net
Global reactivity descriptors, such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. nih.govatlantis-press.com These descriptors provide a quantitative measure of a molecule's stability and reactivity. For example, a study on benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives showed that compounds with a methoxy (B1213986) substituent had the highest reactivity, while halogenated derivatives exhibited increased chemical stability. nih.gov
Interactive Table: Calculated Quantum Chemical Parameters for Thiazole Derivatives
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and stability. |
| Chemical Hardness (η) | Resistance to change in electron distribution | A measure of stability. |
| Electronegativity (χ) | The power of an atom to attract electrons | Influences bond polarity and reactivity. |
| Electrophilicity Index (ω) | A measure of the electrophilic character of a species | Predicts the ability to accept electrons. |
These computational approaches, when used in concert with experimental data, provide a comprehensive understanding of the structure, properties, and potential reactivity of imidazo[5,1-b]thiazole compounds, which is crucial for the rational design of new therapeutic agents. nih.govresearchgate.net
Electrostatic Potential (MEP) Surface Analysis and Mulliken Atomic Charge Distribution
Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity. The MEP map displays regions of varying electrostatic potential on the electron density surface, identifying sites susceptible to electrophilic and nucleophilic attack. tandfonline.com Red-colored regions indicate negative potential, rich in electrons and prone to electrophilic attack, while blue regions signify positive potential, which are electron-deficient and attract nucleophiles.
Mulliken atomic charge calculation is another fundamental quantum chemical method that partitions the total molecular charge among its constituent atoms. researchgate.net This analysis provides valuable information about the electronic structure, dipole moment, and other molecular properties. researchgate.netljmu.ac.uk The charge distribution influences how a molecule interacts with its biological target, with specific atomic charges playing a role in the formation of hydrogen bonds and other non-covalent interactions. ljmu.ac.ukmdpi.com
While specific MEP and Mulliken charge data for 7-Methylimidazo[5,1-b]thiazole are not detailed in the available literature, studies on related imidazole and thiazole derivatives utilize these techniques extensively. tandfonline.comresearchgate.net For instance, in the analysis of novel imidazole derivatives, MEP maps have been crucial for identifying potential reactive sites, and Mulliken population analysis has determined atomic charges to understand charge transfer within the molecule. tandfonline.com
Table 1: Overview of Electrostatic and Charge Analysis Techniques
| Computational Method | Purpose | Key Insights |
| Molecular Electrostatic Potential (MEP) | Predicts reactive sites on a molecule. tandfonline.com | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, guiding the understanding of intermolecular interactions. researchgate.net |
| Mulliken Atomic Charge Distribution | Quantifies the electronic charge on each atom. researchgate.net | Influences electronic structure, dipole moment, polarizability, and the potential for hydrogen bonding and other electrostatic interactions. researchgate.netmdpi.com |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This method is instrumental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action. The process typically involves preparing the 3D structure of the target protein, generating a binding grid around the active site, and then computationally fitting the ligand into this site to calculate a docking score, which estimates the binding energy. acs.orgrsc.org
Derivatives of the closely related imidazo[2,1-b]thiazole scaffold have been the subject of numerous docking studies to elucidate their potential as therapeutic agents. These studies have identified crucial binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. acs.org
Key Research Findings from Docking Studies on Imidazo[2,1-b]thiazole Derivatives:
Antitubercular Agents: Docking studies of imidazo[2,1-b]thiazole derivatives against Mycobacterium tuberculosis (Mtb) targets like Pantothenate Synthetase and QcrB have revealed key binding patterns. rsc.orgnih.gov These simulations showed that the stability of the protein-ligand complex is often mediated by hydrophobic contacts and hydrogen bonding.
Anticancer Agents: In the context of cancer therapy, imidazo[2,1-b]thiazole conjugates have been docked against tubulin. acs.org The results indicated that the anticancer properties could be attributed to the inhibition of tubulin polymerization, with the active compounds forming hydrogen bonds within the protein's binding pocket. acs.org Other studies have successfully docked derivatives against targets like V600E-B-RAF kinase and VEGFR-2 to understand their anti-melanoma and anti-breast cancer activities, respectively. nih.govnih.gov
Antifolate Agents: Novel 3-methyl-imidazo[2,1-b]thiazole analogues were evaluated as Dihydrofolate reductase (DHFR) inhibitors. sci-hub.se Molecular modeling validated their potential for high-affinity binding within the DHFR binding pocket through π-π interactions and hydrogen bonds with key residues like Arg22 and Phe31. sci-hub.se
Table 2: Summary of Molecular Docking Studies on Imidazo[2,1-b]thiazole Derivatives
| Therapeutic Area | Protein Target | Key Findings |
| Antitubercular | Pantothenate Synthetase (Mtb) | Identification of putative binding patterns and stability of the protein-ligand complex. rsc.orgnih.gov |
| Antitubercular | QcrB (Mtb) | Binding affinity characterized by hydrophobic contacts and hydrogen bonding, critical for complex stability. |
| Anticancer | Tubulin | Inhibition of tubulin protein via van der Waals forces and hydrogen bonding. acs.org |
| Anticancer (Melanoma) | V600E-B-RAF Kinase | Investigation of binding mode to understand the pharmacophoric features of the inhibitor series. nih.govsemanticscholar.org |
| Anticancer (Breast) | VEGFR-2 | Inhibition of VEGFR-2, with top compounds showing strong binding affinity. nih.gov |
| Antifolate (Anticancer) | Dihydrofolate reductase (DHFR) | High-affinity binding via π-π interactions and hydrogen bonding with active site residues. sci-hub.se |
Molecular Dynamics Simulations for Conformational Landscape and Binding Stability Analysis
Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. In drug discovery, MD simulations are employed to assess the conformational landscape of a ligand and to analyze the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex in a physiological environment, researchers can observe how the ligand and protein interact and adapt to each other, providing a more dynamic and realistic view of the binding event. rsc.orgnih.gov
For imidazo[2,1-b]thiazole derivatives, MD simulations have been crucial for validating docking results and confirming the stability of the predicted binding poses.
Key Research Findings from MD Simulations:
Anti-Melanoma Agents: In a study of imidazothiazole-based inhibitors targeting V600E-B-RAF kinase, MD simulations were conducted on the docked complexes. nih.gov These all-atom simulations, run using the OPLS_2005 force field, confirmed the stability of the complex structure and revealed a stable binding pattern within the kinase environment. tandfonline.comnih.gov
Antitubercular Agents: For the most active antitubercular imidazo[2,1-b]thiazole compounds targeting Pantothenate synthetase, MD studies were performed to understand the stability of the protein-ligand complex. rsc.orgnih.gov These simulations provide insights into the dynamic behavior of the ligand in the active site, reinforcing the predictions made by initial docking studies.
Table 3: Application of Molecular Dynamics Simulations
| Simulation Aspect | Description | Significance |
| Binding Stability | Assesses the stability of the ligand within the protein's active site over a set period. rsc.orgnih.gov | Confirms that the interactions predicted by docking are maintained over time, indicating a stable complex. |
| Conformational Analysis | Explores the different shapes (conformations) the ligand and protein can adopt. tandfonline.com | Reveals the dynamic nature of the interaction and helps identify the most stable and likely binding conformation. |
| Interaction Patterns | Tracks specific interactions like hydrogen bonds and hydrophobic contacts throughout the simulation. | Provides a detailed understanding of the key forces driving ligand binding and affinity. |
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. psu.edu By identifying the physicochemical properties and structural features that are most influential for activity, QSAR models can be used to predict the potency of newly designed compounds, thereby streamlining the drug discovery process. nih.gov
A 3D-QSAR study was conducted on a series of imidazothiazole derivatives to understand their inhibitory activity against RAF1 kinase, a target in melanoma. nih.gov The study developed a model that correlated the compounds' structures with their experimental bioactivities (pIC₅₀). The best model incorporated interaction fields for shape, hydrophobicity, and hydrogen bond acceptor regions. nih.gov
Key Findings from the 3D-QSAR Study:
The model revealed that the benzamide (B126) ring of the most potent compounds matched well with a hydrophobic field. nih.gov
It also showed that bulky substituents on the benzamide ring violated shape constraints, leading to a decrease in bioactivity. nih.gov This insight suggests that for high RAF1 inhibitory activity, only smaller, compact substituents are tolerated in that region of the molecule. nih.gov
The study successfully generated scatter plots of experimental versus predicted bioactivities, demonstrating the predictive power of the QSAR model. nih.gov
Table 4: Components of a QSAR Study
| Component | Description | Example from Imidazothiazole Study nih.gov |
| Dataset | A series of compounds with known chemical structures and measured biological activities. | A series of imidazothiazole derivatives with measured IC₅₀ values against RAF1 kinase. |
| Molecular Descriptors | Numerical values representing the physicochemical properties or structural features of the molecules. | GRID molecular interaction fields encoding shape, hydrophobic, and hydrogen bond acceptor (HBA) regions. |
| Mathematical Model | An equation that correlates the descriptors with the biological activity. | A partial least squares (PLS) model with two latent variables and an R² of 0.799. |
| Model Validation | Statistical methods to assess the robustness and predictive power of the model. | Generation of scatter plots showing a strong correlation between predicted and experimental pIC₅₀ values. |
In Silico Prediction of Pharmacokinetic Parameters (ADME) for Compound Design
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery. These computational methods use a compound's structure to estimate its pharmacokinetic behavior in the body, helping to identify candidates with favorable drug-like properties before committing to costly and time-consuming synthesis and in vitro testing. nih.govacs.org Various software tools, such as SwissADME and FAF-Drugs4, are used to calculate parameters related to oral bioavailability, solubility, and potential toxicity. nih.govrsc.org
Numerous studies on imidazo[2,1-b]thiazole derivatives have incorporated in silico ADME predictions to guide compound design and selection. nih.govnih.govsci-hub.se
Commonly Predicted ADME Properties and Findings:
Drug-Likeness: Many designed imidazo[2,1-b]thiazole derivatives have been shown to possess good drug-like behavior, often evaluated using Lipinski's Rule of Five. nih.govnih.gov
Oral Bioavailability: Based on parameters like Polar Surface Area (PSA) and the number of rotatable bonds (Veber's rule), various imidazo[2,1-b]thiazole analogues were predicted to have good oral bioavailability. nih.govsci-hub.se Compounds with PSA values below 140 Ų are generally predicted to have good passive oral absorption. sci-hub.se
Aqueous Solubility: Designed antitubercular imidazo[2,1-b]thiazole derivatives were predicted to have good aqueous solubility. nih.gov
Metabolism: Predictions can assess whether a compound is likely to inhibit key metabolic enzymes like Cytochrome P450 (e.g., CYP2D6). Studies on antifolate imidazo[2,1-b]thiazole analogues suggested they would be non-inhibitors of CYP2D6. sci-hub.se
Blood-Brain Barrier (BBB) Penetration: Some in silico models predict whether a compound can cross the BBB. For a series of DHFR inhibitors, the models suggested high penetration. sci-hub.se
Table 5: In Silico Predicted ADME Properties for Imidazo[2,1-b]thiazole Derivatives
| Property | Prediction Tool | General Findings for Imidazo[2,1-b]thiazole Derivatives |
| Physicochemical Properties | SwissADME, FAF Drugs4 | Generally possess drug-like behavior. nih.gov |
| Lipophilicity (LogP) | SwissADME | Values are calculated to assess membrane permeability and solubility. |
| Water Solubility | SwissADME | Predicted to be good for several antitubercular series. nih.gov |
| Oral Bioavailability | SwissADME | Predicted to be good based on Veber's rule and Lipinski's rules. nih.govsci-hub.se |
| CYP450 Inhibition | SwissADME | Antifolate series predicted to be non-inhibitors of CYP2D6. sci-hub.se |
| BBB Permeation | SwissADME | Predicted to have high penetration for certain antifolate analogues. sci-hub.se |
Biological Applications and Mechanistic Studies of Imidazo 5,1 B Thiazole Derivatives
Research into Imidazo[5,1-b]thiazole (B6145799) Derivatives as Agrochemical Agents
The development of novel fungicides is crucial for addressing the threats posed by plant pathogens to agricultural production. researchgate.netnih.gov Imidazo[5,1-b]thiazole derivatives have emerged as a promising class of compounds in this regard. researchgate.netnih.gov
Evaluation of Fungicidal Activity of Imidazo[5,1-b]thiazole Scaffolds
Research has demonstrated that derivatives of imidazo[5,1-b]thiazole possess notable antifungal properties. google.com For instance, certain triazole derivatives incorporating the imidazo[5,1-b]thiazole structure have shown potent activity against fungal strains like Candida and Aspergillus. google.com These compounds are particularly effective against resistant strains of Candida albicans. google.com The fungicidal mechanism of some derivatives involves disrupting the integrity of the fungal cell membrane. researchgate.netnih.gov
Design and Synthesis of Pyrazole-Containing Imidazo[5,1-b]thiazole Derivatives for Pesticidal Applications
A successful strategy in the development of new pesticides involves the modification of existing chemical scaffolds with known bioactivity. researchgate.netnih.gov Following this intermediate derivatization method, novel imidazo[5,1-b]thiazole derivatives containing a pyrazole (B372694) ring have been synthesized and evaluated for their pesticidal properties. researchgate.netnih.gov
These pyrazole-containing derivatives have exhibited significant fungicidal activity against a range of plant pathogens. researchgate.netnih.gov For example, compounds 4f and 18f showed efficacy against Sclerotinia sclerotiorum comparable to the commercial fungicide boscalid. researchgate.netnih.gov In vivo studies confirmed the protective effects of compound 18f on rape leaves. researchgate.netnih.gov The mechanism of action for compound 18f was determined to be the disruption of the fungal cell membrane, leading to leakage of cellular contents. researchgate.netnih.gov
| Compound | Target Fungus | EC₅₀ (mg L⁻¹) | Reference Fungicide (Boscalid) EC₅₀ (mg L⁻¹) |
|---|---|---|---|
| 4f | Sclerotinia sclerotiorum | 0.98 | 0.82 |
| 18f | Sclerotinia sclerotiorum | 0.95 | 0.82 |
Exploration of Biomedical Potential Based on Analogous Imidazothiazole Scaffolds
The imidazothiazole core is a key pharmacophore in numerous compounds with significant biomedical applications, including anticancer and immunomodulatory agents like levamisole. mdpi.comnih.gov The structural similarities and diverse biological activities of imidazo[2,1-b]thiazole (B1210989) and imidazo[5,1-b]thiazole derivatives have prompted extensive research into their therapeutic potential.
Investigational Studies on Anticancer Activity
Imidazothiazole derivatives have shown considerable promise as anticancer agents, acting through various mechanisms to inhibit cancer cell growth and induce cell death. nih.gov
A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. nih.gov Numerous studies have demonstrated that imidazothiazole derivatives can effectively trigger apoptotic pathways in various cancer cell lines. nih.govnih.gov
For instance, a series of imidazo[2,1-b]thiazole-based aryl hydrazones were synthesized, with compounds 9i and 9m showing potent cytotoxicity against the MDA-MB-231 breast cancer cell line. nih.gov These compounds were found to arrest the cell cycle in the G0/G1 phase and induce apoptosis. nih.gov Similarly, certain imidazothiazole-chalcone derivatives have been shown to induce G₀/G₁-phase cell cycle arrest in MCF-7 cells and up-regulate proteins involved in apoptosis, such as p53, p21, and caspase-9. nih.gov
The induction of apoptosis by these compounds is often linked to the generation of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and activate caspase cascades. nih.gov For example, some derivatives cause an increase in ROS levels, which alters the mitochondrial membrane potential and ultimately triggers apoptosis. nih.gov
The anticancer effects of imidazothiazole derivatives are often attributed to their ability to inhibit specific molecular targets that are crucial for cancer cell survival and proliferation.
Tubulin: Tubulin is a key protein involved in the formation of microtubules, which are essential for cell division. acs.org Several imidazothiazole derivatives have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase. acs.orgnih.gov For example, noscapine (B1679977) derivatives coupled with imidazo[2,1-b]thiazole have been shown to disrupt microtubule dynamics and induce G2/M arrest. acs.org
Kinases (B-Raf, VEGFR-2): Protein kinases play a central role in signaling pathways that control cell growth and proliferation, and their dysregulation is a hallmark of cancer. Imidazothiazole derivatives have been developed as potent inhibitors of several key kinases.
B-Raf: The V600E mutation in the B-Raf kinase is a common driver in melanoma. nih.gov A series of imidazothiazole compounds have been designed as inhibitors of V600E-B-RAF, with some exhibiting sub-nanomolar inhibitory concentrations and high selectivity for melanoma cells. mdpi.comnih.gov Compound 1zb , for example, was found to be a potent inhibitor of both V600E-B-RAF and RAF1 kinases, inducing apoptosis in melanoma cells. nih.gov Other derivatives have been developed as pan-RAF inhibitors, showing activity against multiple forms of the RAF kinase. acs.orgnih.gov
VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth. nih.gov Certain imidazo[2,1-b]thiazole derivatives have demonstrated significant inhibitory activity against VEGFR-2. nih.gov For instance, compound 6j showed potent VEGFR-2 inhibition, indicating the potential of these compounds as anti-angiogenic agents. nih.gov
Dihydrofolate Reductase (DHFR): DHFR is an enzyme that is essential for the synthesis of nucleotides, and its inhibition can block cell proliferation. sci-hub.senih.gov Novel 3-methyl-imidazo[2,1-b]thiazole-based analogs have been synthesized and shown to be potent inhibitors of DHFR, with some compounds exhibiting activity comparable to the established DHFR inhibitor methotrexate. sci-hub.senih.gov These compounds also demonstrated cytotoxicity against breast cancer cell lines, inducing cell cycle arrest and apoptosis. sci-hub.senih.gov
| Compound Class/Derivative | Molecular Target | Key Findings | Reference |
|---|---|---|---|
| Imidazo[2,1-b]thiazole-noscapine conjugates | Tubulin | Induce G2/M phase cell cycle arrest. | acs.org |
| Imidazothiazole derivatives (e.g., 1zb) | B-Raf (V600E) | Potent inhibition with IC₅₀ values in the nanomolar range; induces apoptosis in melanoma cells. | nih.gov |
| (Imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives | Pan-RAF | Inhibit phosphorylation of MEK and ERK. | acs.orgnih.gov |
| N'-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides (e.g., 6j) | VEGFR-2 | Significant inhibition of kinase activity. | nih.gov |
| 3-Methyl-imidazo[2,1-b]thiazole analogs (e.g., 22, 23) | DHFR | Potent inhibition comparable to methotrexate; induces apoptosis in breast cancer cells. | sci-hub.senih.gov |
Investigational Studies on Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
Derivatives of the imidazothiazole scaffold have been a subject of significant research for their potential as antimicrobial agents. Studies have demonstrated that these compounds possess activity against a spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. science.gov
Antibacterial Activity: Research has shown that certain imidazo[2,1-b]thiazole-chalcone derivatives exhibit activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. bio-conferences.org For instance, one study reported Minimum Inhibitory Concentrations (MICs) of 500 µg/ml for specific derivatives against these bacteria. bio-conferences.org In another study, imidazo[2,1-b]thiazole compounds showed strong inhibitory effects against P. aeruginosa and E. coli with MIC values ≤ 0.2 mg/mL and ≤ 0.5 mg/mL for S. aureus. jacsdirectory.com The development of carbapenems featuring a 7-substituted imidazo[5,1-b]thiazol-2-yl group has yielded compounds with potent activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP). researchgate.net
Antifungal Activity: The antifungal potential of this class of compounds is also noteworthy. Imidazo[5,1-b]thiazole derivatives have shown promise against various Candida and Aspergillus species. science.gov One particular study highlighted their effectiveness against Candida albicans, including resistant strains. science.gov Further research into imidazo[2,1-b]thiazole-chalcone derivatives demonstrated significant activity against Fusarium, with one compound exhibiting a 50% inhibitory concentration (IC50) of 37 µg/ml. bio-conferences.org Another investigation found that synthesized imidazo[2,1-b]thiazoles displayed better inhibition against the Fusarium oxysporum strain than bacterial strains, with IC50 values not exceeding 0.07 mg/mL. jacsdirectory.com
The table below summarizes the antimicrobial activity of selected imidazo[2,1-b]thiazole derivatives.
| Compound ID | Target Organism | Activity Measurement | Result |
| ITC-1 | S. aureus | MIC | 500 µg/ml |
| ITC-3 | E. coli | MIC | 500 µg/ml |
| ITC-3 | P. aeruginosa | MIC | 500 µg/ml |
| ITC-3 | Fusarium | IC50 | 37 µg/ml |
Investigational Studies on Antitubercular Activity, targeting components of the electron transport chain (e.g., QcrB) and Pantothenate Synthetase
A significant area of investigation for imidazothiazole derivatives is in the development of new treatments for tuberculosis (TB). Specifically, the imidazo[2,1-b]thiazole-5-carboxamides (ITAs) have emerged as a potent class of anti-tuberculosis agents. researchgate.net These compounds target QcrB, a critical subunit of the cytochrome bcc-aa3 supercomplex in the electron transport chain of Mycobacterium tuberculosis (Mtb). researchgate.net Inhibition of this complex disrupts the bacterium's energy generation, which is essential for its survival. researchgate.net
One notable compound from this series, ND-11543, has demonstrated impressive in vitro properties, including low nanomolar potency against both replicating and drug-resistant Mtb strains, coupled with low cytotoxicity. researchgate.net Studies on a series of nine ITA analogs revealed MIC values ranging from 0.0625 to 2.5 μM against Mtb. researchgate.net The lead compound, ND-11543, showed efficacy in a chronic murine TB infection model, underscoring the therapeutic potential of this scaffold. researchgate.net
The table below presents the activity of selected Imidazo[2,1-b]thiazole-5-carboxamide (ITA) analogs against Mycobacterium tuberculosis.
| Compound Series | Target | Activity Range (MIC) |
| ITA Analogs (9 compounds) | M. tuberculosis | 0.0625–2.5 μM |
| ITA Analogs | Mono-drug resistant Mtb | 0.0017–7 μM |
Investigational Studies on Anti-inflammatory Effects
The imidazothiazole scaffold is also associated with anti-inflammatory properties. mdpi.com Research has shown that derivatives can modulate key inflammatory pathways. For example, certain imidazo[2,1-b]thiazole derivatives were found to significantly reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). In one study, compounds 7 and 10 decreased TNF-α levels by 81.6% and 84.5%, respectively, and IL-6 levels by 88.4% and 60.9%, respectively, with performance comparable to the reference drug dexamethasone.
Investigational Studies on Antimalarial Activity
The global challenge of malaria has driven research into novel chemical scaffolds, and imidazothiazole derivatives have been identified as having potential antimalarial activity. researchgate.netjacsdirectory.comresearchgate.net Investigational studies have focused on the imidazo[2,1-b]thiazole isomer against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
In one study, a series of imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their in vitro activity against the chloroquine-sensitive 3D7 strain of P. falciparum. jacsdirectory.comresearchgate.net Two compounds, designated 34a and 34b, demonstrated high potency with IC50 values of 0.2 µg/mL and 0.22 µg/mL, respectively. jacsdirectory.com This level of activity was reported to be better than that of the standard antimalarial drug quinine (B1679958) (IC50 = 0.268 µg/mL). researchgate.net These findings highlight the potential of the imidazothiazole scaffold as a basis for developing new antimalarial agents. jacsdirectory.comresearchgate.net
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
Correlating Structural Modifications within the Imidazo[5,1-b]thiazole Nucleus with Biological Response
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of the imidazothiazole scaffold. These studies reveal how modifying the chemical structure influences potency and selectivity.
For antibacterial activity , it has been observed that the presence of electron-withdrawing groups, such as nitro groups, can enhance the biological effect. researchgate.net Furthermore, less bulky substituents are also associated with increased activity. researchgate.net Increasing the lipophilicity (hydrophobicity) through the addition of alkyl substituents can improve membrane permeability, a key factor for a compound to reach its intracellular target.
In the context of anticancer activity , SAR studies on a series of N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides against the MCF-7 breast cancer cell line provided specific insights.
An n-butyl substitution on the isatin (B1672199) moiety (compound 6i ) resulted in the highest anticancer activity (IC50 = 8.38 µM).
A fluoro-substitution at position 5 of the isatin ring (compound 6b ) also showed potent activity (IC50 = 11.50 µM).
Combining the n-butyl and fluoro substitutions (compound 6j ) yielded an IC50 of 11.67 µM.
This demonstrates that small modifications to peripheral groups on the main scaffold can significantly modulate biological response.
The table below shows the IC50 values of selected imidazo[2,1-b]thiazole derivatives against the MCF-7 breast cancer cell line.
| Compound ID | R (Position 1) | R1 (Position 5) | IC50 (µM) |
| 6i | n-butyl | H | 8.38 ± 0.62 |
| 6b | H | F | 11.50 ± 0.52 |
| 6j | n-butyl | F | 11.67 ± 0.52 |
| Sorafenib (Ref.) | - | - | 7.55 ± 0.45 |
Pharmacophore Modeling and Lead Optimization Strategies for 7-Methylimidazo[5,1-b]thiazole Analogs
Pharmacophore modeling is a computational strategy used in drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This approach has been applied to imidazothiazole analogs for lead optimization.
In one prominent example, researchers designed novel inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. The design strategy involved a fragment combination approach based on the known VEGFR-2 inhibitor, Sorafenib. The 6-methylimidazo[2,1-b]thiazole (B1607133) system was used to replace a part of the Sorafenib structure (the 4-phenoxypyridine (B1584201) moiety). This core was then linked via a carbohydrazide (B1668358) linker to a substituted isatin moiety. This strategy aimed to mimic the key binding interactions of Sorafenib within the VEGFR-2 active site.
The resulting lead compound, N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, was a potent VEGFR-2 inhibitor with an IC50 value of 0.33 µM, comparable to Sorafenib's IC50 of 0.09 µM in the same assay. This successful application of pharmacophore modeling and lead optimization demonstrates how the imidazothiazole scaffold can be rationally modified to create potent and targeted therapeutic agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Methylimidazo[5,1-b]thiazole and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of thiazole precursors with methyl-substituted imidazole intermediates. Key protocols include:
- Refluxing in 1,4-dioxane for 24 hours to form fused heterocyclic cores .
- Friedel-Crafts acylation using Eaton's reagent (phosphorus pentoxide/methanesulfonic acid) under solvent-free conditions, achieving yields of 90–96% .
- Microwave-assisted methods to reduce reaction times and improve regioselectivity .
Q. How is structural characterization of this compound derivatives performed?
- Methodological Answer : Characterization relies on:
- Spectroscopy : and NMR to confirm regiochemistry and methyl group placement .
- Chromatography : HPLC for purity assessment (>95% purity thresholds) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formulas .
Q. What biological activities are associated with this compound scaffolds?
- Methodological Answer : Core activities include:
- Antimycobacterial : Derivatives like IT10 (4-nitro phenyl-substituted) show IC values of 2.32 µM against Mycobacterium tuberculosis H37Ra .
- COX-2 Inhibition : Substituents at C-5 (e.g., methylsulfonylphenyl) enhance selectivity, with compound 6a showing >50-fold selectivity over COX-1 .
- Anticancer : Imidazo-thiazole-chalcone conjugates induce apoptosis via microtubule disruption .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize antimycobacterial activity in imidazo-thiazole derivatives?
- Methodological Answer :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., 4-nitro phenyl) at the C-6 position enhances potency against Mtb .
- Triazole Hybridization : Coupling with 1,2,3-triazoles via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves target engagement .
- Docking Validation : Molecular dynamics simulations with Mtb pantothenate synthetase (PDB: 3IVX) guide rational design .
Q. What strategies address poor aqueous solubility of imidazo-thiazole derivatives?
- Methodological Answer :
- Veber's Rule Compliance : Reduce rotatable bonds (<10) and polar surface area (<140 Ų) to enhance bioavailability .
- Prodrug Design : Carboxamide or piperazine-linked derivatives improve solubility while retaining activity .
- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles enhances dissolution rates in in vitro assays .
Q. How can contradictory cytotoxicity data in imidazo-thiazole studies be resolved?
- Methodological Answer :
- Standardized Assays : Use MTT assays on MRC-5 fibroblasts to measure acute toxicity (CC) alongside efficacy (IC) .
- Therapeutic Index (T.I.) : Calculate T.I. = CC/IC. For example, IT10 has T.I. >55, indicating high selectivity for Mtb over host cells .
- Metabolic Stability Tests : Liver microsome assays (human/rat) identify detoxification pathways causing variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
